Methyl 2-bromo-6-cyano-4-nitrobenzoate
Overview
Description
Methyl 2-bromo-6-cyano-4-nitrobenzoate is an organic compound belonging to the benzoate family It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-cyano-4-nitrobenzoate can be synthesized through a multi-step process involving the bromination, nitration, and cyanation of a benzoate precursor. One common method involves the following steps:
Nitration: The addition of a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-cyano-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of Methyl 2-amino-6-cyano-4-nitrobenzoate.
Oxidation: Formation of Methyl 2-bromo-6-carboxy-4-nitrobenzoate.
Scientific Research Applications
Methyl 2-bromo-6-cyano-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, leading to its biological activity. For example, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-nitrobenzoate: Lacks the cyano group, making it less versatile in certain chemical reactions.
Methyl 2-cyano-4-nitrobenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 2-bromo-6-nitrobenzoate: Lacks the cyano group, limiting its applications in nucleophilic addition reactions.
Uniqueness
Methyl 2-bromo-6-cyano-4-nitrobenzoate is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the benzoate core
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJORAGZCPAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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